![molecular formula C8H6F4 B1454322 1-(1,1-Difluoroethyl)-3,5-difluorobenzene CAS No. 1138445-10-9](/img/structure/B1454322.png)
1-(1,1-Difluoroethyl)-3,5-difluorobenzene
Overview
Description
The compound “1-(1,1-Difluoroethyl)-3,5-difluorobenzene” is likely a fluorinated benzene derivative. Fluorinated compounds are often used in medicinal chemistry and related fields due to their unique properties .
Synthesis Analysis
While specific synthesis methods for “1-(1,1-Difluoroethyl)-3,5-difluorobenzene” are not available, similar compounds such as 1,1-Difluoroethyl chloride have been synthesized using arylboronic acids .Molecular Structure Analysis
The molecular structure of “1-(1,1-Difluoroethyl)-3,5-difluorobenzene” would likely consist of a benzene ring with two fluorine atoms and a 1,1-difluoroethyl group attached. The exact structure would depend on the positions of these groups on the benzene ring .Scientific Research Applications
Organometallic Methods and Substitution Reactions
The exploration of organometallic methods has led to the development of regioflexible substitution strategies for difluorobenzene derivatives. These strategies have enabled the selective conversion of difluorobenzenes into various substituted benzoic acids and bromobenzoic acids, demonstrating the potential of these compounds in synthetic chemistry. This includes the synthesis of 2,6-difluorobenzoic acid through direct metalation and carboxylation, highlighting the versatility of difluorobenzenes as starting materials for complex organic synthesis (Schlosser & Heiss, 2003).
Nucleophilic Substitution Mechanisms
Difluorobenzenes have been employed to study nucleophilic substitution mechanisms, particularly in reactions involving dimethyl(trimethylsilyl)phosphane. This research has provided insights into the substrate selectivities and regioselectivities of these reactions, offering evidence for a concerted mechanism of aromatic nucleophilic substitution. Such findings are crucial for understanding the underlying principles of reaction mechanisms involving fluorinated aromatic compounds (Goryunov et al., 2010).
Biodegradation Potential
The biodegradation potential of difluorobenzenes has been investigated, with certain microbial strains demonstrating the ability to degrade these compounds. This research is significant for environmental chemistry, as it explores the degradation pathways of industrially important fluorinated compounds, potentially leading to more sustainable disposal methods (Moreira et al., 2009).
Solvent Applications in Organometallic Chemistry
Fluorobenzenes, including difluorobenzene derivatives, have been identified as suitable solvents for organometallic chemistry and transition-metal-based catalysis. Their weak ability to donate π-electron density makes them ideal for use as non-coordinating solvents or easily displaced ligands, expanding the utility of fluorinated benzenes in synthetic applications (Pike, Crimmin, & Chaplin, 2017).
Liquid-Liquid Equilibria Studies
Studies on liquid-liquid equilibria in mixtures containing fluorinated benzenes have shed light on the intermolecular interactions between fluorinated compounds and other substances. This research contributes to the field of chemical engineering by providing insights into the miscibility and interaction mechanisms of fluorinated compounds, which can inform the design of separation processes and materials engineering (Shiflett & Yokozeki, 2008).
properties
IUPAC Name |
1-(1,1-difluoroethyl)-3,5-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-8(11,12)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCKDBDOFDSZFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901271033 | |
Record name | 1-(1,1-Difluoroethyl)-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901271033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoroethyl)-3,5-difluorobenzene | |
CAS RN |
1138445-10-9 | |
Record name | 1-(1,1-Difluoroethyl)-3,5-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Difluoroethyl)-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901271033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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